

# Applications of Methyl 6-Aminohexanoate Hydrochloride in Research: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl 6-aminohexanoate hydrochloride*

Cat. No.: *B145788*

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## Introduction

**Methyl 6-aminohexanoate hydrochloride** is a versatile chemical compound extensively utilized in various research and development sectors, particularly in drug discovery, polymer chemistry, and biotechnology. Its bifunctional nature, possessing both a primary amine and a methyl ester, makes it an invaluable building block and linker molecule. This technical guide provides an in-depth overview of the core applications of **Methyl 6-aminohexanoate hydrochloride**, complete with experimental protocols, quantitative data, and visual workflows to support researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**Methyl 6-aminohexanoate hydrochloride** is the hydrochloride salt of the methyl ester of 6-aminohexanoic acid. Its key properties are summarized in the table below.

Property	Value
CAS Number	1926-80-3
Molecular Formula	C <sub>7</sub> H <sub>16</sub> ClNO <sub>2</sub>
Molecular Weight	181.66 g/mol
Appearance	White to light yellow powder or crystals
Melting Point	117-124 °C
Solubility	Soluble in water and methanol

## Core Research Applications

The primary applications of **Methyl 6-aminohexanoate hydrochloride** in research stem from its ability to act as a flexible spacer and a reactive intermediate. The main areas of its use include:

- **Peptide Synthesis:** As a non-natural amino acid derivative and a flexible linker.
- **PROTACs Development:** As a component of the linker connecting the target protein ligand and the E3 ligase ligand in Proteolysis Targeting Chimeras.
- **Hydroxamate Synthesis:** As a precursor for the synthesis of histone deacetylase (HDAC) inhibitors.
- **Polymer Chemistry:** As a monomer for the synthesis of functional polymers and polyelectrolytes.
- **Surface Modification:** For the functionalization of surfaces to attach biomolecules.

## I. Peptide and Peptide Nucleic Acid (PNA) Synthesis

**Methyl 6-aminohexanoate hydrochloride** is frequently incorporated into peptides and peptide nucleic acids (PNAs) to introduce a flexible spacer arm. This can be crucial for modulating the biological activity, improving solubility, or enabling the attachment of labels and other moieties.

## Experimental Protocol: Amide Bond Formation in PNA Synthesis[1][2]

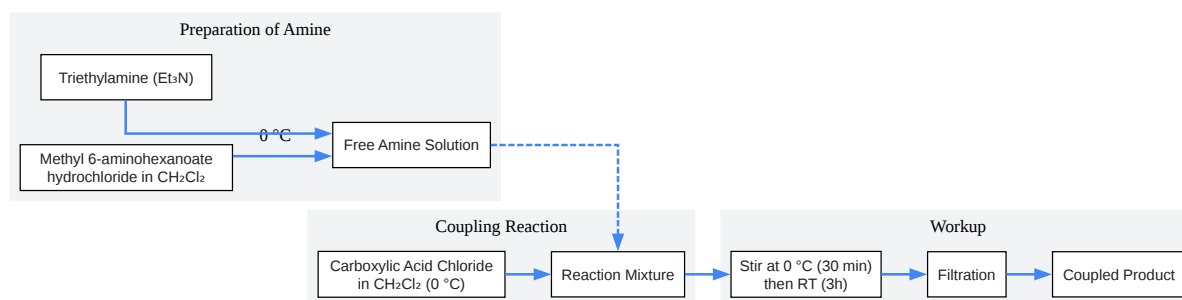
This protocol describes the coupling of a carboxylic acid chloride with **Methyl 6-aminohexanoate hydrochloride**.

Materials:

- Carboxylic acid chloride
- **Methyl 6-aminohexanoate hydrochloride**
- Methylene chloride ( $\text{CH}_2\text{Cl}_2$ )
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Ice bath

Procedure:

- Dissolve **Methyl 6-aminohexanoate hydrochloride** (1.0 equivalent) in methylene chloride.
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (a slight excess) to the solution to neutralize the hydrochloride and free the amine.
- Immediately add the resulting solution to a pre-cooled (0 °C) solution of the carboxylic acid chloride (1.0 equivalent) in a separate flask.
- Stir the reaction mixture vigorously for 30 minutes at 0 °C.
- Continue stirring for an additional 3 hours at room temperature.
- Filter the resulting mixture to remove any solids (e.g., triethylamine hydrochloride).
- The filtrate containing the coupled product can then be further purified as needed.



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Caption: Workflow for amide coupling in PNA synthesis.

## II. Synthesis of Hydroxamate-Based HDAC Inhibitors

**Methyl 6-aminohexanoate hydrochloride** serves as a key building block for the synthesis of straight-chain hydroxamates, which are potent inhibitors of histone deacetylases (HDACs). These inhibitors are of significant interest in cancer therapy.

### Experimental Protocol: Synthesis of a Hydroxamic Acid Derivative[3]

This protocol details the synthesis of a hydroxamic acid derivative starting from 6-aminohexanoic acid.

#### Step 1: Esterification of 6-Aminohexanoic Acid

- Dissolve 6-aminohexanoic acid (100 mmol) in methanol (100 mL).
- Cool the solution in an ice bath.

- Slowly add acetyl chloride (300 mmol).
- Stir the solution at 75 °C for 5 hours.
- Evaporate the solvent to obtain **Methyl 6-aminohexanoate hydrochloride**.
- Recrystallize the product from ether to yield a white powder.

#### Step 2: Coupling and Subsequent Reactions

The synthesized **Methyl 6-aminohexanoate hydrochloride** can then be used in subsequent coupling reactions. For example, in a multi-component reaction:

- In a microwave pressure tube, combine the synthesized ester (1.1 mmol), a substituted ethyl nicotinate derivative (1 mmol), and triethylamine (2.2 mmol) in ethanol (3 mL).[\[1\]](#)
- Irradiate the mixture in a microwave reactor at 120 °C for 3-4 hours.[\[1\]](#)
- Monitor the reaction completion by Thin Layer Chromatography (TLC).[\[1\]](#)
- Purify the crude product by column chromatography.[\[1\]](#)

#### Step 3: Hydroxamate Formation

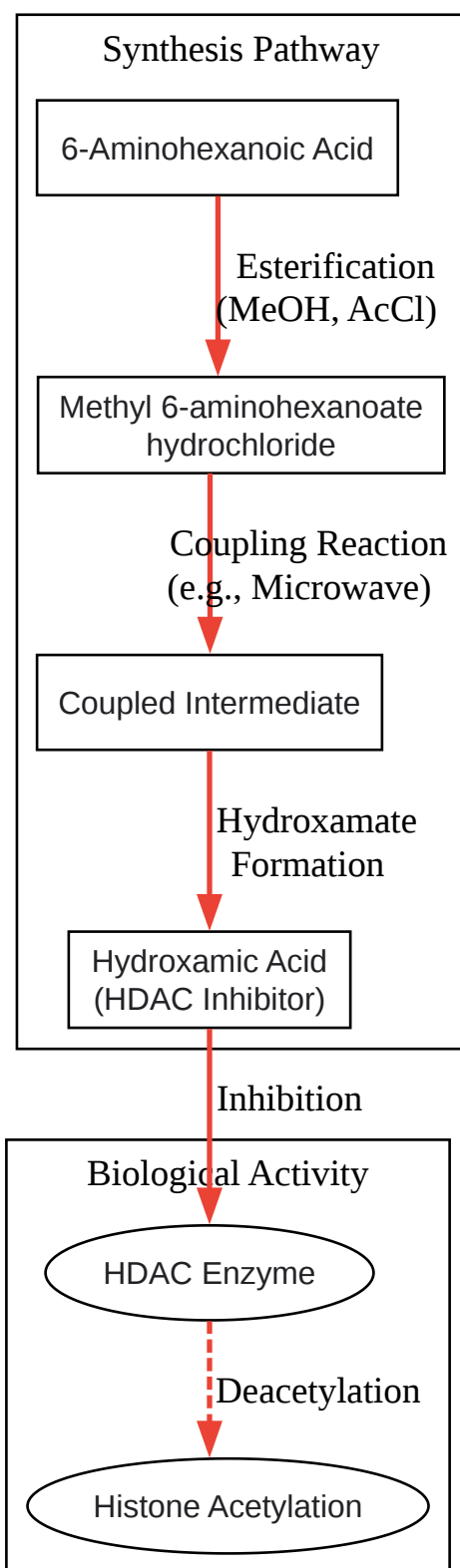
The final step involves the conversion of the methyl ester to the hydroxamic acid, which is typically achieved by reaction with hydroxylamine.

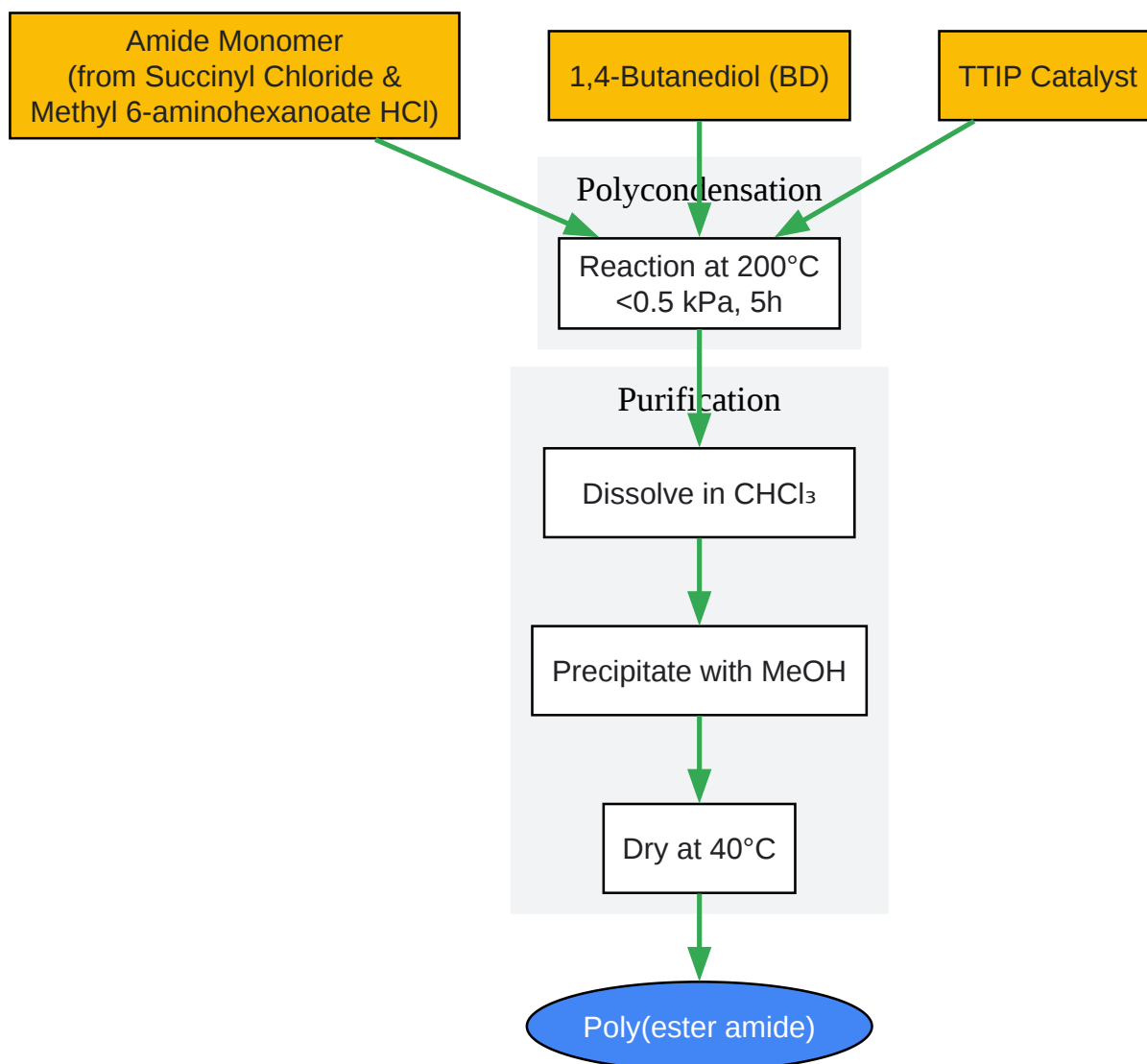
## Quantitative Data: HDAC Inhibition

The following table summarizes the in vitro inhibitory activity of synthesized hydroxamic acid derivatives against various cancer cell lines.

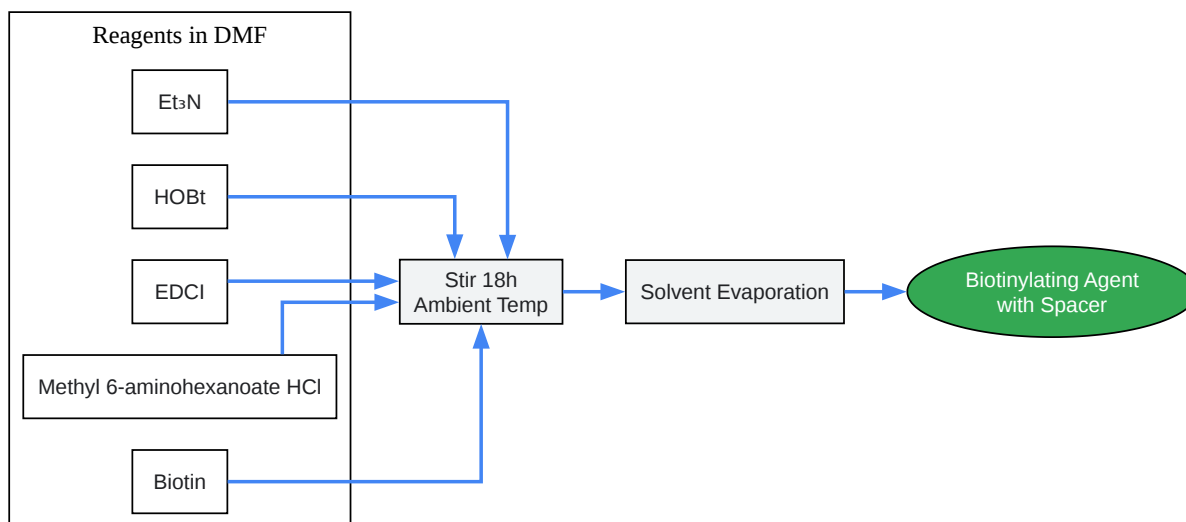
Compound	Target Cell Line	IC <sub>50</sub> (μM)
4j	A2780	0.27
A2780CisR	0.63	0.28
Cal27	0.38	
Cal27CisR	0.45	
4k	A2780	
A2780CisR	1.58	0.28
Cal27	0.38	
Cal27CisR	0.75	

Data sourced from a study on peptoid-based HDAC inhibitors.









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## References

- 1. Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
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